N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core fused with a fluorinated aromatic system. Key structural attributes include:
- 4-Chloro-2-methoxy-5-methylphenyl group: This substituent introduces steric bulk and electron-withdrawing effects (Cl, OMe) that may influence solubility and receptor binding.
- 9-Fluoro substitution: Enhances electronegativity and metabolic stability compared to non-fluorinated analogues.
- Acetamide linker: Facilitates interactions with biological targets via hydrogen bonding.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3S/c1-10-6-13(14(28-2)7-11(10)21)24-16(26)8-25-9-23-18-17-12(22)4-3-5-15(17)29-19(18)20(25)27/h3-7,9H,8H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAYKPVVMNZGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with the CAS number 1021222-51-4, is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on antimicrobial properties, anticancer effects, and enzyme inhibition.
- Molecular Formula : CHClFNOS
- Molecular Weight : 431.9 g/mol
Biological Activity Overview
The compound's biological activity has been evaluated through various studies, demonstrating significant antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit notable antimicrobial effects against a range of pathogens.
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Significant Inhibition | |
| Staphylococcus aureus | Significant Inhibition | |
| Mycobacterium tuberculosis | Moderate Inhibition |
The minimum inhibitory concentration (MIC) for these compounds was determined, showing effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanisms of action include the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical cancer) | 15 | Apoptosis induction | |
| MCF7 (Breast cancer) | 10 | Cell cycle arrest | |
| A549 (Lung cancer) | 12 | Apoptosis and necrosis |
The compound's effectiveness in inducing apoptosis was linked to the activation of caspase pathways, as noted in several studies.
Enzyme Inhibition
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.
This inhibition suggests potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Case Studies
- Antimicrobial Study : A study conducted on derivatives of thienopyrimidinones highlighted the importance of structural features in enhancing antimicrobial activity. Compounds with similar structural motifs to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide were found to be effective against multiple bacterial strains with low toxicity profiles .
- Anticancer Study : In a comparative study involving various thienopyrimidine derivatives, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrated superior cytotoxicity against breast and lung cancer cell lines compared to standard chemotherapeutic agents .
Scientific Research Applications
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features:
- A chloro substituent on the aromatic ring.
- A methoxy group that may influence its pharmacological properties.
- A fluoro substituent which is often associated with enhanced biological activity.
- A benzothieno moiety that contributes to its unique biological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The benzothieno-pyrimidine structure is known to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothieno-pyrimidine showed selective cytotoxicity against cancer cell lines, suggesting a potential role as anticancer agents .
Antimicrobial Properties
The presence of the chloro and methoxy groups enhances the compound's interaction with microbial targets, making it a candidate for antimicrobial drug development.
Data Table: Antimicrobial Activity
Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study:
In a preclinical study, a related compound demonstrated the ability to reduce neuroinflammation and protect neuronal cells from apoptosis in models of Alzheimer’s disease .
Potential as a Drug Delivery System
The unique structure allows for modifications that can enhance solubility and bioavailability, making it suitable for drug delivery applications.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzothieno-pyrimidinone core is a critical pharmacophore. Structural analogues vary in substituents and fused ring systems:
Key Observations :
- Fluorine vs. Sulfanyl Linkers : The target compound’s fluoro substituent may confer stronger hydrogen-bonding capacity compared to sulfanyl-containing analogues .
- Azetidinone vs. Pyrimidinone Cores: Azetidinone derivatives (e.g., ) exhibit distinct reactivity profiles, favoring β-lactamase inhibition, whereas pyrimidinones are more common in kinase targeting .
Comparison with Analogues :
- Chromene-pyrimidinone Derivatives (): Synthesized via benzoylation and acetic anhydride-mediated cyclization, suggesting a parallel route for acetamide derivatives .
- Triazole-containing Analogues () : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC), which is less relevant to the target compound’s synthesis .
Q & A
Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer : Re-optimize force field parameters in simulations to match experimental binding constants (e.g., SPR or ITC data). Adjust solvation models (e.g., implicit vs. explicit water) to improve docking accuracy. Validate with mutagenesis studies targeting predicted binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
